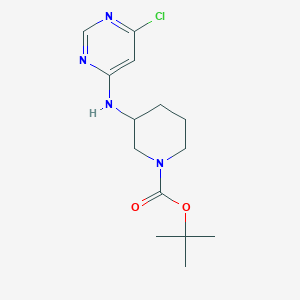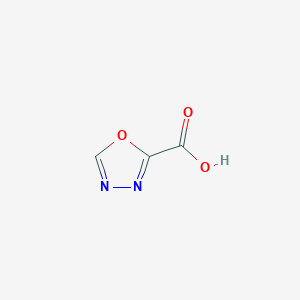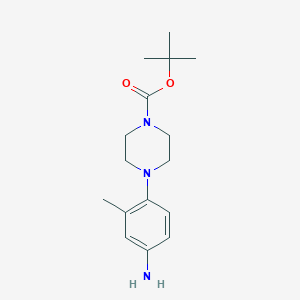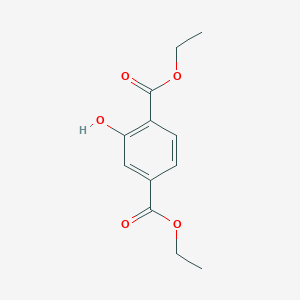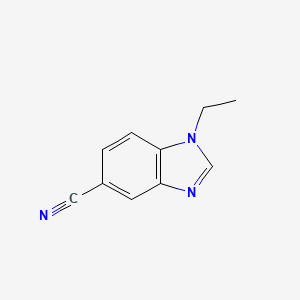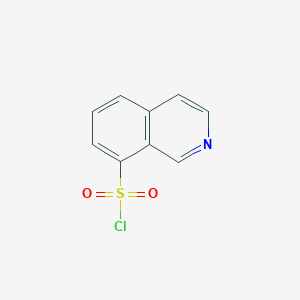
Isoquinoline-8-sulfonyl chloride
説明
Isoquinoline-8-sulfonyl chloride, also known as 8-Quinolinesulfonyl chloride, is a chemical compound with the formula C9H6ClNO2S . It is also referred to by other names such as 8-Chlorosulfonyl-1-benzazine, 8-Quinolylsulfonyl chloride, Quinoline-8-sulfonic acid chloride, and quinoline-8-sulphonyl chloride .
Synthesis Analysis
The synthesis of Isoquinoline and its derivatives has been a topic of interest for many researchers. Various methods have been developed over the years, from metal catalysts to catalyst-free processes in water . The synthesis of Isoquinoline-8-sulfonyl chloride specifically is not detailed in the search results.Molecular Structure Analysis
The molecular structure of Isoquinoline-8-sulfonyl chloride consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The molecular weight of the compound is 227.667 .Physical And Chemical Properties Analysis
Isoquinoline-8-sulfonyl chloride has a molecular weight of 227.67 . The physical form of the compound is a powder .科学的研究の応用
Structural Analysis and Molecular Conformations
Isoquinoline derivatives, such as 4-fluoroisoquinoline-5-sulfonyl chloride, have been studied for their structural characteristics. These studies reveal how the positioning of sulfonyl groups and other atoms affects the molecular conformation and steric interactions. For instance, in some derivatives, the sulfonyl oxygen atoms align closely with the isoquinoline plane to minimize steric repulsion, which can influence the molecule's properties and reactivity (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Synthesis of Antimalarial Compounds
Research has also focused on synthesizing benzene and isoquinoline sulfonamide derivatives, including those derived from isoquinoline sulfonyl chlorides, for their potential antimalarial properties. These compounds have demonstrated in vitro effectiveness against Plasmodium falciparum, showing promise for therapeutic applications (Parai, Panda, Srivastava, & Kumar Puri, 2008).
Catalysis and Synthesis Methods
Isoquinoline compounds have been utilized in various catalytic processes. For example, copper(I)-catalyzed sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, showcasing excellent substrate tolerance and mild reaction conditions. This process is notable for its application in synthesizing compounds with potential therapeutic properties, such as antitumor agents (Qiao et al., 2015).
Development of Sulfone-Containing Compounds
Innovative methods for creating sulfone-containing isoquinolinonediones have been explored, utilizing radical cascade addition/cyclization reactions with sulfide or sulfonyl chloride. These techniques allow for the efficient synthesis of a variety of isoquinolinonedione derivatives, which could have potential applications in pharmaceuticals and materials science (Xia, Zhu, Wang, & Liang, 2017).
Photoluminescence and Complex Formation
Research into photoluminescence and complex formation involving isoquinoline derivatives has been conducted. For instance, a study on 8-hydroxyquinoline functionalized mesoporous silica, involving sulfonamide bond formation with 8-hydroxyquinoline-5-sulfonyl chloride, highlights the potential for developing materials with unique optical properties (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
Safety And Hazards
Isoquinoline-8-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
isoquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZLXCOQEDYFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629424 | |
| Record name | Isoquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-8-sulfonyl chloride | |
CAS RN |
748752-50-3 | |
| Record name | Isoquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



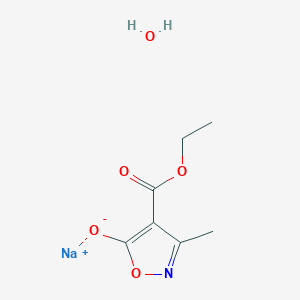
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)
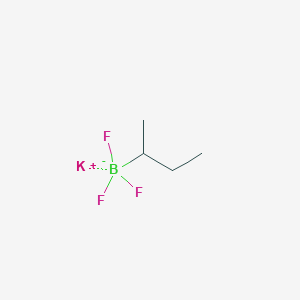
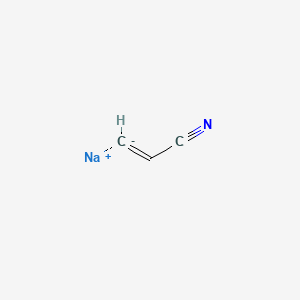
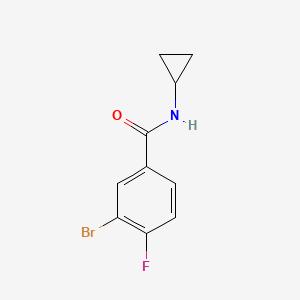
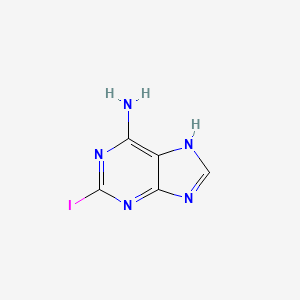
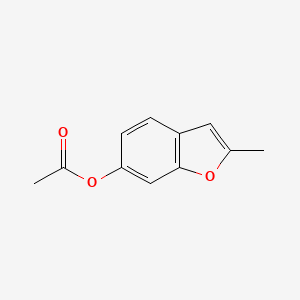
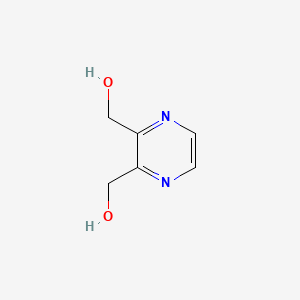
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
